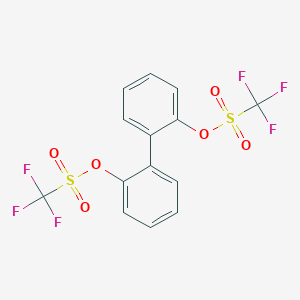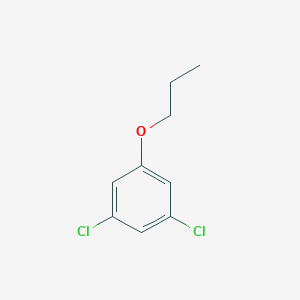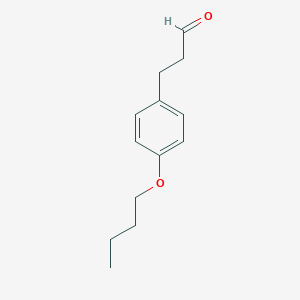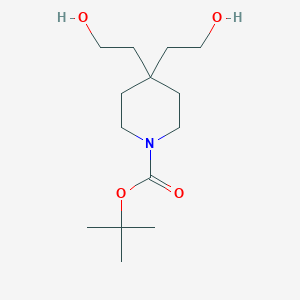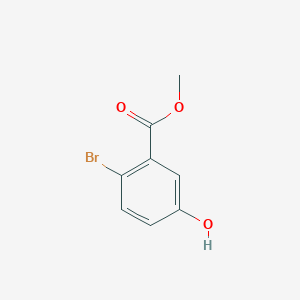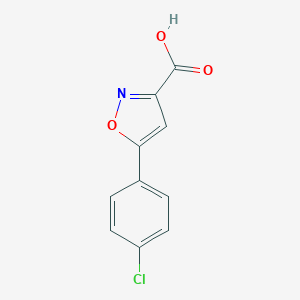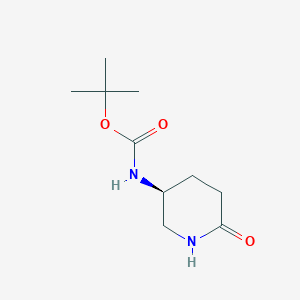
(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
Descripción general
Descripción
“(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate” is a chemical compound with the CAS Number: 172913-96-1 . It has a molecular weight of 214.26 and its IUPAC name is (S)-tert-butyl 6-oxopiperidin-3-ylcarbamate . The compound is in solid form and should be stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves several steps. Some of the methods used include reactions with titanium (III) chloride and hydrogen, trifluoroacetic acid, and sodium tetrahydroborate . Other methods involve multi-step reactions with reagents such as DMAP, acetonitrile, NaN3, dimethylformamide, and hydrogen .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered piperidine ring, which is a heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI Key for this compound is KBNSUMIBERIFIT-ZETCQYMHSA-N .Chemical Reactions Analysis
Piperidine derivatives, such as this compound, are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 214.26 . The compound should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
X-ray Structural Analysis
The structural characteristics of similar compounds to (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate have been explored using X-ray studies. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, demonstrates a specific molecular packing driven by strong hydrogen bonds, forming infinite chains in the crystal structure (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Photoredox-Catalyzed Reactions
The application of tert-butyl carbamate derivatives in photoredox-catalyzed reactions has been reported. For instance, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has been used as a precursor in a photoredox-catalyzed amination process. This method aids in the assembly of 3-aminochromones under mild conditions, showcasing the versatility of tert-butyl carbamate derivatives in photocatalyzed protocols (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).
Diels-Alder Reactions
Tert-butyl carbamate derivatives are used in Diels-Alder reactions. An example is tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, which illustrates the compound's potential in organic syntheses, particularly in the preparation of hexahydroindolinones (Padwa, Brodney, & Lynch, 2003).
Synthesis of Piperidine Derivatives
Tert-butyl carbamate derivatives, similar to (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate, have been effectively used in the stereoselective synthesis of piperidine derivatives. This includes the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting the compound's significance in creating diverse piperidine structures (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Iridium(III) Complexes Formation
In the field of photophysics, tert-butyl carbamate derivatives have been used in creating iridium(III) complexes. These complexes demonstrate unique properties like aggregation-induced phosphorescent emission, which is significant in the development of luminescent materials and sensors (Shan, Zhu, Li, Li, Su, Liao, 2011).
Safety And Hazards
The compound has been classified with the signal word “Warning” and has the hazard statement H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
tert-butyl N-[(3S)-6-oxopiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNSUMIBERIFIT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



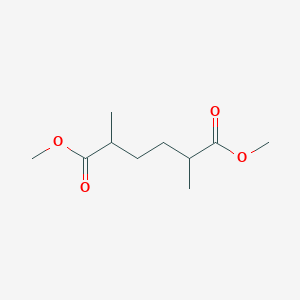
![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate](/img/structure/B175646.png)
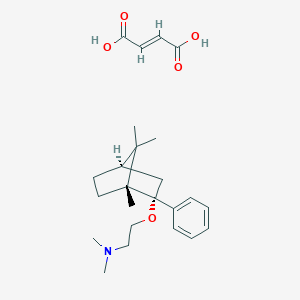
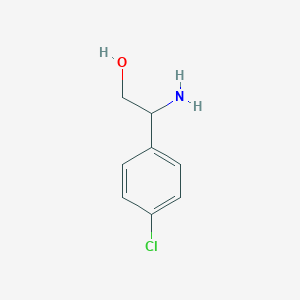
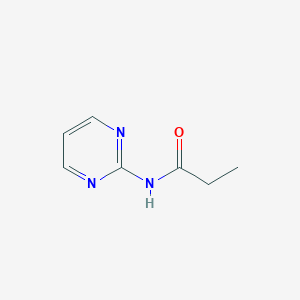
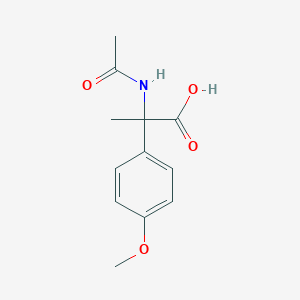
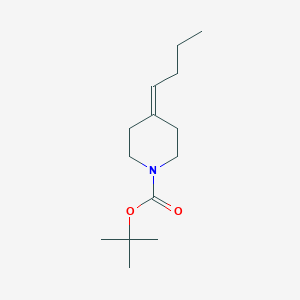
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B175664.png)
